BENGHE Foundational & Exploratory

Check Availability & Pricing

AIM2 Expression: A Comprehensive Technical
Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AIM2

Cat. No.: B1575211

An In-depth Analysis of AIM2 Expression Across Diverse Cell Types, Methodologies for its
Detection, and its Core Signaling Pathways.

Introduction

Absent in Melanoma 2 (AIM2) is a critical intracellular sensor of double-stranded DNA
(dsDNA), playing a pivotal role in the innate immune system. Upon recognition of cytosolic
dsDNA from pathogens or damaged host cells, AIM2 assembles into a multiprotein complex
known as the AIM2 inflammasome. This assembly triggers a cascade of inflammatory
responses, including the maturation and release of potent pro-inflammatory cytokines, such as
IL-1$3 and IL-18, and a form of inflammatory cell death termed pyroptosis. Given its central role
in immunity and inflammation, understanding the expression profile of AIM2 across various cell
types is paramount for researchers in immunology, oncology, and drug development. This
technical guide provides a detailed overview of AIM2 expression, comprehensive experimental
protocols for its detection, and a visual representation of its signaling pathways.

Data Presentation: Quantitative AIM2 Expression

The expression of AIM2 varies significantly across different human tissues and cell types. The
following tables summarize quantitative mRNA expression data from publicly available
databases, providing a comparative overview for researchers.

Table 1: AIM2 mRNA Expression in Human Tissues
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This table presents the consensus normalized expression of AIM2 mRNA in various human
tissues, reported as normalized Transcripts Per Million (nTPM). The data is a consolidation
from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEX) project.[1][2]
Tissues are grouped by system for clarity.
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Tissue Category Tissue Consensus nTPM
Lymphoid Tissues Lymph Node 115.7
Spleen 74.9

Appendix 66.8

Tonsil 58.4

Bone Marrow 28.5

Gastrointestinal Tract Small Intestine 25.1
Colon 21.9

Stomach 11.5

Esophagus 7.8

Respiratory System Lung 20.7
Nasopharynx 10.1

Integumentary System Skin 13.9
Reproductive System Testis 11.1
Ovary 8.9

Uterus 7.6

Prostate 7.3

Urinary System Kidney 8.7
Bladder 11.2

Endocrine System Adrenal Gland 9.5
Thyroid Gland 6.4

Pancreas 5.9

Nervous System Brain 1.8
Cardiovascular System Heart Muscle 3.1
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Adipose Tissue 11.8

Musculoskeletal System Skeletal Muscle 1.6

Table 2: Relative AIM2 mRNA Expression in Single Cell
Types

This table summarizes the relative expression of AIM2 mRNA in various single cell types based
on single-cell RNA sequencing data from the Human Protein Atlas.[3][4][5][6] The expression is
categorized to highlight cell types with enriched or enhanced AIM2 levels.
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Relative Expression

Cell Type Category Cell Type
Category
B-cells (Mature, Memory )
Immune Cells High
CD27+)
Monocytes High
Granulocytes (Neutrophils) Enhanced
T-cells Moderate
Natural Killer (NK) cells Moderate
Plasmacytoid Dendritic Cells Moderate
Myeloid Dendritic Cells Moderate
o ) Inducible (low basal, high upon
Epithelial Cells Keratinocytes ) )
stimulation)[7]
Urothelial cells Enhanced

Choroid plexus epithelial cells Enhanced

Endocrine Cells Corticotrophs Enhanced
Thyrotrophs Enhanced
Somatotrophs Enhanced
Lactotrophs Enhanced
Gonadotrophs Enhanced
Stromal & Other Cells Plasma cells Enhanced
Late spermatids Enhanced

Experimental Protocols

Accurate and reproducible quantification of AIM2 expression is crucial for research. This
section provides detailed methodologies for key experimental techniques used to study AIM2
at the protein and mRNA levels.
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Immunohistochemistry (IHC) for AIM2 in Paraffin-
Embedded Tissues

This protocol outlines the steps for detecting AIM2 protein in formalin-fixed, paraffin-embedded
(FFPE) tissue sections.

1. Deparaffinization and Rehydration:
e Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.[8][9]
e Immerse slides in two changes of xylene for 5 minutes each.[8]
e Rehydrate the sections by sequential immersion in:[8]
o Two changes of 100% ethanol for 3 minutes each.
o 95% ethanol for 3 minutes.
o 70% ethanol for 3 minutes.
e Rinse slides in distilled water for 5 minutes.[8]
2. Antigen Retrieval:

e Immerse slides in a heat-induced epitope retrieval (HIER) solution (e.g., 10mM Sodium
Citrate buffer, pH 6.0).[9]

o Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes. Do not allow the
slides to boil.

 Allow the slides to cool in the buffer to room temperature (approximately 20 minutes).[9]
e Wash slides twice with Phosphate Buffered Saline (PBS) for 5 minutes each.
3. Inactivation of Endogenous Peroxidase:

¢ Incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room
temperature to block endogenous peroxidase activity.[8][10]
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Wash slides twice with PBS for 5 minutes each.
. Blocking:

Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton
X-100) for 1 hour at room temperature in a humidified chamber to prevent non-specific
antibody binding.[9][10]

. Primary Antibody Incubation:
Dilute the primary anti-AIM2 antibody to its optimal concentration in the blocking buffer.

Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified
chamber.

. Secondary Antibody Incubation:
Wash slides three times with PBS for 5 minutes each.

Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1
hour at room temperature.

. Detection:
Wash slides three times with PBS for 5 minutes each.

Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC
reagent) for 30 minutes at room temperature.

Wash slides three times with PBS for 5 minutes each.

Develop the signal by incubating with a DAB (3,3'-Diaminobenzidine) substrate kit until the
desired brown staining intensity is reached (typically 2-10 minutes).[11]

Stop the reaction by rinsing with distilled water.

. Counterstaining, Dehydration, and Mounting:
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Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.[11]

"Blue" the sections in running tap water.

Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in two
changes of xylene.[11]

Mount with a permanent mounting medium.

Western Blot for AIM2 Detection in Cell Lysates

This protocol describes the detection of AIM2 protein in cell lysates by Western blotting.
1. Cell Lysis:
e Wash cells with ice-cold PBS and aspirate.

e Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a
protease inhibitor cocktail on ice for 30 minutes.[12]

e Scrape the cells and transfer the lysate to a microcentrifuge tube.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
o Transfer the supernatant (protein extract) to a new tube.

2. Protein Quantification:

o Determine the protein concentration of the lysate using a BCA (bicinchoninic acid) or
Bradford protein assay.[13]

3. Sample Preparation and Gel Electrophoresis:

e Mix an equal amount of protein (e.g., 20-30 pg) from each sample with Laemmli sample
buffer and boil at 95-100°C for 5 minutes.

o Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE).

e Run the gel at a constant voltage until the dye front reaches the bottom.
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4. Protein Transfer:

o Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or
nitrocellulose membrane using a wet or semi-dry transfer system.

5. Blocking:

e Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-
buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle
agitation.

6. Primary Antibody Incubation:

 Incubate the membrane with a primary anti-AIM2 antibody diluted in the blocking buffer
overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation:
e Wash the membrane three times with TBST for 10 minutes each.

 Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit
IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

8. Detection:
¢ Wash the membrane three times with TBST for 10 minutes each.

 Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5
minutes.

» Detect the signal using an imaging system or X-ray film.

Quantitative PCR (qPCR) for AIM2 Gene Expression

This protocol details the measurement of AIM2 mRNA levels using two-step reverse
transcription gPCR (RT-gPCR).

1. RNA Extraction:

© 2025 BenchChem. All rights reserved. 9/16 Tech Support


https://www.benchchem.com/product/b1575211?utm_src=pdf-body
https://www.benchchem.com/product/b1575211?utm_src=pdf-body
https://www.benchchem.com/product/b1575211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Lyse cells using a TRIzol-based reagent or a column-based RNA extraction kit according to
the manufacturer's instructions.

Treat the extracted RNA with DNase | to remove any contaminating genomic DNA.
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
. CDNA Synthesis (Reverse Transcription):

Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse transcriptase enzyme
(e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

. JPCR Reaction Setup:
Prepare the qPCR reaction mixture containing:

SYBR Green Master Mix

(¢]

[¢]

Forward and reverse primers for AIM2 (e.g., from Sino Biological HP101499)[14][15]

[¢]

cDNA template

Nuclease-free water

[e]

Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for
contamination.

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

. QPCR Cycling Conditions:

A typical cycling protocol includes:

o Initial denaturation (e.g., 95°C for 10 minutes)

o 40 cycles of:

» Denaturation (e.g., 95°C for 15 seconds)
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5

= Annealing/Extension (e.g., 60°C for 1 minute)

Perform a melt curve analysis at the end of the run to verify the specificity of the amplified
product.[16]

. Data Analysis:

Determine the cycle threshold (Ct) values for AIM2 and the housekeeping gene.

Calculate the relative expression of AIM2 using the AACt method.[17]

Flow Cytometry for Intracellular AIM2 Staining

This protocol is for the detection of intracellular AIM2 protein in immune cells, such as

Peripheral Blood Mononuclear Cells (PBMCs).

1

. Cell Preparation:

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
[18]

Wash the cells with PBS.

. Surface Staining (Optional):

If desired, stain for cell surface markers (e.g., CD3, CD14, CD19) by incubating cells with
fluorescently conjugated antibodies for 30 minutes at 4°C.

Wash the cells with a staining buffer (e.g., PBS with 2% FBS).

. Fixation:

Resuspend the cells in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate
for 15-20 minutes at room temperature.[19]

. Permeabilization:

Wash the fixed cells with staining buffer.
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» Resuspend the cells in a permeabilization buffer (e.g., PBS with 0.1% saponin or Triton X-
100) and incubate for 10-15 minutes.[19][20]

5. Intracellular Staining:

¢ Add the anti-AIM2 antibody (conjugated to a fluorophore) to the permeabilized cells.
 Incubate for 30-60 minutes at room temperature, protected from light.[19]

e Wash the cells twice with permeabilization buffer.[21]

6. Data Acquisition and Analysis:

e Resuspend the cells in staining buffer.

e Acquire the data on a flow cytometer.

e Analyze the data using appropriate software, gating on the cell population of interest to
determine the percentage of AIM2-positive cells and the mean fluorescence intensity (MFI).

Mandatory Visualization
AIM2 Inflammasome Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the AIM2 inflammasome
upon detection of cytosolic dsDNA.
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Caption: Canonical AIM2 inflammasome signaling pathway.
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Experimental Workflow for AIM2 Expression Analysis

This diagram outlines a typical workflow for analyzing AIM2 expression in biological samples,

from sample collection to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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